molecular formula C16H15ClN2O4S B3656354 Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate

Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B3656354
M. Wt: 366.8 g/mol
InChI Key: QXFUNXWGXLKIAZ-UHFFFAOYSA-N
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Description

Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate is a benzoate-derived compound featuring a 2-chloro-5-aminobenzoate core substituted with a propan-2-yl ester and a carbamothioyl-linked furan-2-ylcarbonyl group. Its structure combines a benzoate backbone with heterocyclic (furan) and thiourea functionalities, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

propan-2-yl 2-chloro-5-(furan-2-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4S/c1-9(2)23-15(21)11-8-10(5-6-12(11)17)18-16(24)19-14(20)13-4-3-7-22-13/h3-9H,1-2H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFUNXWGXLKIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl precursor. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a palladium catalyst and a boronic acid derivative under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The furan ring and carbamothioyl group are believed to play a crucial role in its biological activity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Key Compounds for Comparison :

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Core Structure: Sulfonamidobenzamide (SABA) with a benzoate ester. Key Substituents: Sulfonamide-linked phenylcarbamoyl group. Activity: Exhibits antimicrobial properties with MIC values of 0.45–0.9 mM against E. coli (efflux-compromised strains) .

Ethyl 2-chloro-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzoate Core Structure: 2-Chlorobenzoate ester with a furan-linked aminomethyl group. Key Substituents: Chiral (1R)-1-(4-methylphenyl)ethylamine moiety. Synthesis: Hydrolyzed to the corresponding benzoic acid derivative under basic conditions .

2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid Core Structure: 2-Chlorobenzoic acid with a propan-2-ylphenylprop-2-enoyl carbamothioyl group. Properties: Higher topological polar surface area (111 Ų) and hydrogen-bonding capacity (3 donors, 4 acceptors) compared to the target compound .

Propan-2-yl 2-chloro-5-(2-methyl-5,6-dihydro-1,4-oxathiine-3-amido)benzoate

  • Core Structure : Similar benzoate ester but substitutes furan with a 1,4-oxathiine ring.
  • Key Substituents : 2-methyl-5,6-dihydro-1,4-oxathiine group.
  • Significance : Highlights the impact of sulfur-containing heterocycles on bioactivity and stability .

Physicochemical and Structural Differences

Table 1: Comparative Analysis of Key Properties
Compound Name Core Structure Key Substituents Hydrogen Bond Donors/Acceptors Topological Polar Surface Area (Ų) Biological Activity
Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate (Target) Benzoate ester Furan-2-ylcarbonyl carbamothioyl 3 donors, 4 acceptors ~111 (estimated) Not reported in evidence
SABA1 Sulfonamidobenzamide Phenylcarbamoyl sulfonamide 2 donors, 5 acceptors ~120 (estimated) Antimicrobial (MIC 0.45–0.9 mM)
Ethyl 2-chloro-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzoate Benzoate ester Chiral aminomethyl-furan 2 donors, 5 acceptors ~95 (estimated) Synthetic intermediate
2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid Benzoic acid Propan-2-ylphenylprop-2-enoyl carbamothioyl 3 donors, 4 acceptors 111 Not reported
Key Observations :
  • Bioactivity : SABA1 demonstrates direct antimicrobial activity, whereas the target compound’s activity remains uncharacterized. The sulfonamide group in SABA1 may enhance membrane permeability compared to the thiourea moiety in the target compound .
  • Heterocyclic Influence : Replacing furan (target compound) with oxathiine or phenyl groups alters electronic properties and steric bulk, which could affect target selectivity and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate
Reactant of Route 2
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Propan-2-yl 2-chloro-5-{[(furan-2-ylcarbonyl)carbamothioyl]amino}benzoate

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